molecular formula C23H32N2O B12371375 Icmt-IN-16

Icmt-IN-16

Cat. No.: B12371375
M. Wt: 352.5 g/mol
InChI Key: MBZHPWOXFNSVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

. The synthetic route typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to produce this compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Icmt-IN-16 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound, while oxidation and reduction can produce oxidized or reduced forms of the compound .

Mechanism of Action

Icmt-IN-16 exerts its effects by inhibiting the activity of isoprenylcysteine carboxylmethyltransferase (ICMT). ICMT is responsible for the methylation of isoprenylated cysteine residues on proteins, a modification essential for their proper localization and function . By inhibiting ICMT, this compound disrupts the post-translational modification of proteins, leading to altered protein function and localization. This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis .

Properties

Molecular Formula

C23H32N2O

Molecular Weight

352.5 g/mol

IUPAC Name

1-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-N,3-N-dimethylbenzene-1,3-diamine

InChI

InChI=1S/C23H32N2O/c1-22(2)18-23(14-16-26-22,19-9-6-5-7-10-19)13-15-24-20-11-8-12-21(17-20)25(3)4/h5-12,17,24H,13-16,18H2,1-4H3

InChI Key

MBZHPWOXFNSVKA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNC2=CC(=CC=C2)N(C)C)C3=CC=CC=C3)C

Origin of Product

United States

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